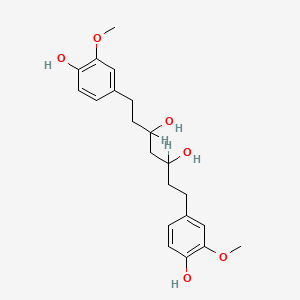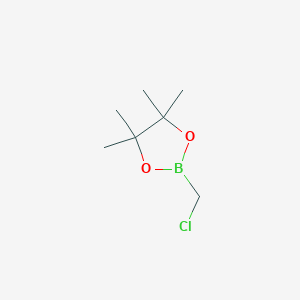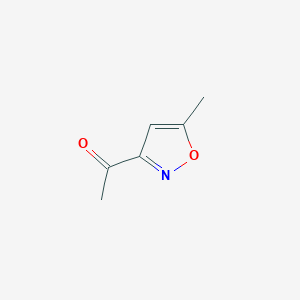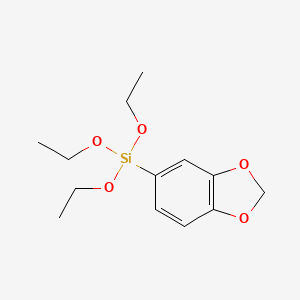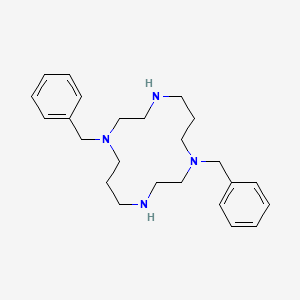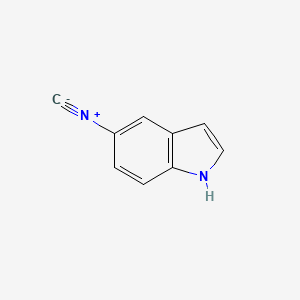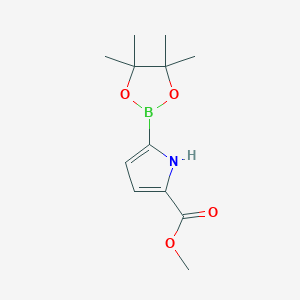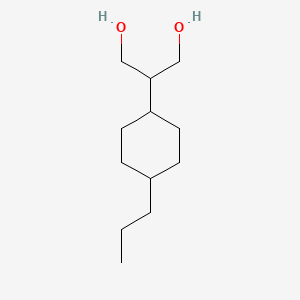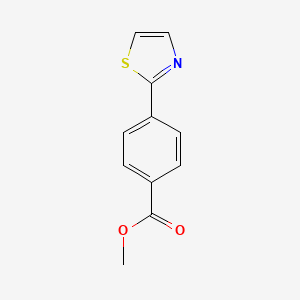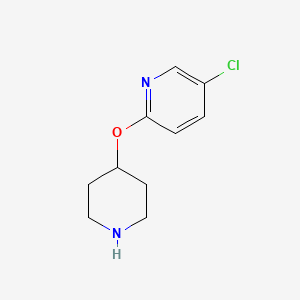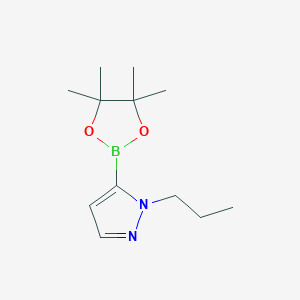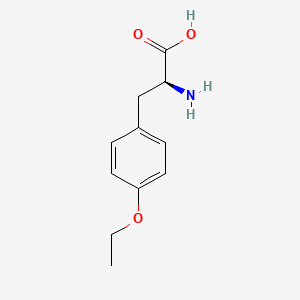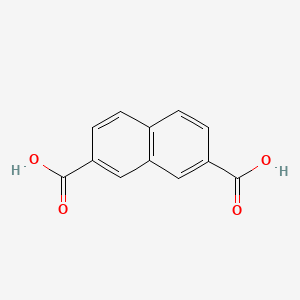
Naphthalene-2,7-dicarboxylic Acid
描述
Naphthalene-2,7-dicarboxylic Acid is an organic compound with the chemical formula C12H8O4. It is a dicarboxylic acid derivative of naphthalene, characterized by two carboxyl groups attached to the 2nd and 7th positions of the naphthalene ring. This compound appears as a colorless crystalline solid and is known for its applications in various industrial and scientific fields .
准备方法
Synthetic Routes and Reaction Conditions: Naphthalene-2,7-dicarboxylic Acid can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with naphthalene in the presence of a catalyst. The process typically includes steps such as esterification, hydrolysis, and substitution reactions .
Industrial Production Methods: Industrial production of this compound often involves the catalytic oxidation of alkylnaphthalenes. This method is favored due to its high selectivity and efficiency. The reaction is carried out in the presence of a palladium catalyst and an oxidizing agent, resulting in the formation of the desired dicarboxylic acid .
化学反应分析
Types of Reactions: Naphthalene-2,7-dicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols or other functional groups.
Substitution: The aromatic ring allows for electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products: The major products formed from these reactions include various substituted naphthalene derivatives, alcohols, and other functionalized compounds .
科学研究应用
Naphthalene-2,7-dicarboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It is employed in the production of high-performance materials, such as polyesters and nanomaterials
作用机制
The mechanism of action of Naphthalene-2,7-dicarboxylic Acid involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The aromatic ring structure allows for π-π interactions with other aromatic compounds, affecting molecular recognition and binding .
相似化合物的比较
2,6-Naphthalenedicarboxylic acid: Similar in structure but with carboxyl groups at the 2nd and 6th positions.
2,3-Naphthalenedicarboxylic acid: Another isomer with carboxyl groups at the 2nd and 3rd positions, used in coordination chemistry and the synthesis of metal-organic frameworks.
Uniqueness: Naphthalene-2,7-dicarboxylic Acid is unique due to its specific positioning of carboxyl groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized polymers and high-performance materials .
属性
IUPAC Name |
naphthalene-2,7-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-11(14)8-3-1-7-2-4-9(12(15)16)6-10(7)5-8/h1-6H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUMVKJOWWJPRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472865 | |
| Record name | 2,7-Naphthalenedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089-89-6 | |
| Record name | 2,7-Naphthalenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2089-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Naphthalenedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002089896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-naphthalenedicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,7-NAPHTHALENEDICARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5IW7R9WZY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,7-ndcH2 contribute to the formation of porous materials?
A1: 2,7-ndcH2 acts as an organic linker, coordinating to metal ions through its carboxylate groups. This coordination forms repeating units that extend in three dimensions, creating a porous framework. [, ] For instance, reacting 2,7-ndcH2 with Zn2+ ions produces a double-walled framework with narrow channels in three perpendicular directions. []
Q2: What are the advantages of using 2,7-ndcH2 in constructing MOFs for gas sorption applications?
A2: MOFs synthesized with 2,7-ndcH2 can exhibit unique gas sorption properties due to the arrangement and size of the pore channels. [] The narrow passages, comparable to the critical dimensions of gases like Ar, CO2, H2, N2, and O2, can lead to stepwise adsorption and hysteresis loops in saturation isotherms, which are unusual for typical microporous materials. []
Q3: Can you elaborate on the role of 2,7-ndcH2 in luminescent MOFs?
A3: While 2,7-ndcH2 itself might not be the primary source of luminescence, it can act as an energy donor in dual-linker MOF systems. [] For example, in a MOF containing both 2,7-ndcH2 and tetrakis(4-pyridylphenyl)ethylene (tppe), energy transfer from 2,7-ndcH2 to tppe results in a broad emission band, contributing to white-light emission properties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


